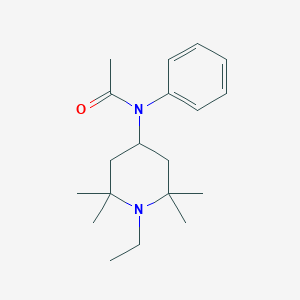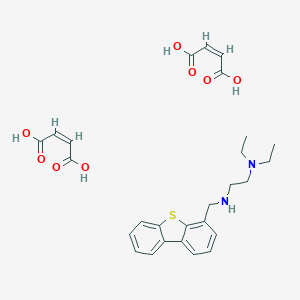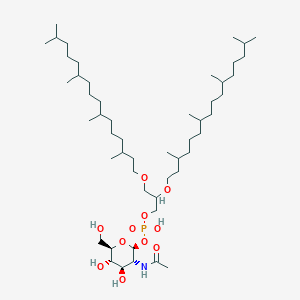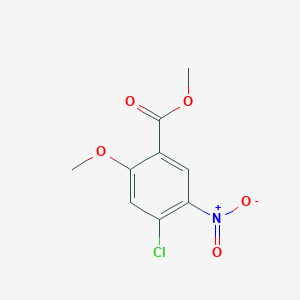
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide, commonly known as ETAP, is a chemical compound that belongs to the class of piperidine derivatives. ETAP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
ETAP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, ETAP has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ETAP has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, ETAP has been used as a stabilizer for polymeric materials. Moreover, ETAP has been employed in organic synthesis as a chiral auxiliary for the synthesis of various compounds.
作用機序
The mechanism of action of ETAP is not well understood. However, it has been proposed that ETAP may exert its pharmacological effects by modulating the activity of neurotransmitters such as GABA and glutamate. ETAP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
生化学的および生理学的効果
ETAP has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, ETAP has been shown to reduce seizures, inflammation, and pain. ETAP has also been reported to improve cognitive function and memory. Moreover, ETAP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
実験室実験の利点と制限
ETAP has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Moreover, ETAP exhibits a wide range of pharmacological effects, making it suitable for use in various fields of research. However, there are also some limitations to the use of ETAP in lab experiments. For instance, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research.
将来の方向性
There are numerous future directions for research on ETAP. In medicinal chemistry, ETAP could be further investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In material science, ETAP could be explored as a stabilizer for other polymeric materials. Moreover, the mechanism of action of ETAP could be further elucidated, which could lead to the development of more potent and selective compounds.
Conclusion:
ETAP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of ETAP is well established, and it exhibits a wide range of pharmacological effects. However, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research. Nonetheless, there are numerous future directions for research on ETAP, which could lead to the development of new drugs and materials.
合成法
The synthesis of ETAP can be achieved by the reaction of N-phenylacetamide with 2,2,6,6-tetramethylpiperidine in the presence of ethyl iodide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. This method has been reported to yield high purity and yield of ETAP.
特性
CAS番号 |
101651-73-4 |
|---|---|
製品名 |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC名 |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C19H30N2O/c1-7-20-18(3,4)13-17(14-19(20,5)6)21(15(2)22)16-11-9-8-10-12-16/h8-12,17H,7,13-14H2,1-6H3 |
InChIキー |
WNYFUBLJGUKSDQ-UHFFFAOYSA-N |
SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
正規SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
同義語 |
N-(1-ethyl-2,2,6,6-tetramethyl-4-piperidyl)-N-phenyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)







